4-(6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a phenyl group, a methanesulfonyl group, a pyrrolo[3,4-d]pyrimidin-2-yl group, and a morpholine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group, for example, is a strong electron-withdrawing group that can significantly affect the electronic properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic, which could affect its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis of complex molecules involving phenylsulfonyl and morpholine components, like the one , involves innovative chemical reactions that enhance the diversity of synthetic organic chemistry. For example, the study by Craig et al. (2000) explored the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation reactions, showcasing the potential of phenylsulfonyl compounds in creating complex structures with high yields and excellent stereoselectivities (Craig, Jones, & Rowlands, 2000).
Antimicrobial Applications
The antimicrobial potential of sulfonamide compounds, closely related to the chemical structure of interest, was investigated by Oliveira et al. (2015), who examined the modulation of antibiotic activity against multidrug-resistant strains. This study highlights the relevance of such compounds in addressing challenges in antimicrobial resistance (Oliveira et al., 2015).
Catalytic and Synthetic Applications
Further research into catalytic processes and synthetic applications of related compounds has been conducted. Bhosale et al. (2022) discussed the catalytic asymmetric addition to cyclic N-acyl-iminium, facilitating access to sulfone-bearing molecules with quaternary stereocenters. This research underscores the utility of sulfone compounds in creating biologically relevant structures with high stereoselectivity (Bhosale, Císařová, Kamlar, & Veselý, 2022).
Material Science and Organic Electronics
In the field of organic electronics, the study by Kim et al. (2011) evaluated bis-sulfone molecules as hosts in the emitting layer of blue-green electrophosphorescent light-emitting devices. This research demonstrates the potential of sulfone-based materials in enhancing the efficiency of organic light-emitting diodes (OLEDs), highlighting their significance in the development of advanced electronic materials (Kim, Leroy, Zuniga, Zhang, Zhu, Sears, Barlow, Brédas, Marder, & Kippelen, 2011).
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can effectively halt cell cycle progression, making it a potential target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus preventing the phosphorylation events necessary for cell cycle progression . This interaction likely involves the formation of a complex between the compound and the ATP-binding pocket of CDK2, which prevents ATP from binding and thus inhibits the kinase activity of CDK2 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically blocking the transition from the G1 phase to the S phase . This leads to cell cycle arrest, preventing the cell from replicating its DNA and dividing. Downstream effects of this arrest can include the induction of apoptosis, or programmed cell death .
Result of Action
The primary result of the compound’s action is the arrest of the cell cycle, which can lead to the death of rapidly dividing cells, such as cancer cells . In addition, the compound has been shown to induce apoptosis in certain cell lines, leading to cell death .
Future Directions
Properties
IUPAC Name |
4-[6-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3S/c19-18(20,21)15-3-1-2-13(8-15)12-29(26,27)25-10-14-9-22-17(23-16(14)11-25)24-4-6-28-7-5-24/h1-3,8-9H,4-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDWJICSOIMKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)S(=O)(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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